Trimethylene di(thiotosylate)
Description
Trimethylene di(thiotosylate) (C₁₆H₁₈S₄O₄, CAS 3866-79-3) is a sulfur-containing organic compound widely used as a protecting reagent for active methylene groups in synthetic chemistry . It is synthesized via the reaction of potassium thiotosylate with 1,3-dibromopropane under controlled conditions, yielding a white crystalline product with a melting point of 75–76°C . Key challenges in its preparation include the need for high-purity potassium thiotosylate; impurities such as p-toluenesulfinate or tosylate can lead to byproducts like tosyltrimethylene thiotosylate (m.p. 92°C), complicating purification .
The compound reacts with activated methylene groups, enamines, and hydroxyethylene derivatives to form dithiane rings, enabling applications in steroid modification, alkaloid synthesis, and the construction of 10-membered lactones . Its commercial availability (e.g., TCI Chemicals, Combi-Blocks) underscores its utility in organic synthesis .
Properties
IUPAC Name |
(4-methylphenyl)-[3-(4-methylphenyl)sulfonothioyloxypropoxy]-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S4/c1-14-4-8-16(9-5-14)24(18,22)20-12-3-13-21-25(19,23)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESVPJIYROEOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=S)OCCCOS(=O)(=S)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylene di(thiotosylate) typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Trimethylene di(thiotosylate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and the presence of catalysts are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Synthesis of Nucleotides and Oligonucleotides
Trimethylene di(thiotosylate) serves as an essential building block in the synthesis of nucleotides, particularly in the context of DNA sequencing technologies. It is utilized to create disulfide-linked nucleotide analogs, which enhance the efficiency and specificity of DNA polymerases during primer extension reactions. These disulfide bonds can be cleaved under mild conditions, allowing for the regeneration of free hydroxyl groups necessary for further nucleotide incorporation.
Case Study: DNA Sequencing Applications
In a study focused on sequencing methodologies, trimethylene di(thiotosylate) was incorporated into nucleotide triphosphates (dNTPs). The resulting 3'-0-SS(DTM)-dNTPs were employed in a sequencing-by-synthesis (SBS) approach. The disulfide bond facilitated the attachment of fluorescent labels to the DNA products, which were subsequently detected to identify incorporated nucleotides. This method demonstrated high specificity and efficiency, showcasing the compound's utility in modern genomic analysis .
Bioconjugation and Drug Delivery
The ability of trimethylene di(thiotosylate) to form stable disulfide linkages makes it an attractive candidate for bioconjugation applications. It can be used to link biomolecules such as peptides, proteins, or oligonucleotides, enabling targeted drug delivery systems.
Case Study: Targeted Drug Delivery Systems
Research has shown that trimethylene di(thiotosylate) can be utilized to create disulfide-linked conjugates that release therapeutic agents in response to specific biological stimuli. For instance, a study described the synthesis of peptide-drug conjugates where trimethylene di(thiotosylate) acted as a linker. Upon exposure to reducing environments (e.g., within tumor tissues), the disulfide bond was cleaved, releasing the active drug at the target site .
Polymer Chemistry
In polymer chemistry, trimethylene di(thiotosylate) is employed as a cross-linking agent in the synthesis of functionalized polymers. Its ability to form disulfide bridges contributes to the stability and functionality of polymer networks used in various applications, including drug delivery systems and biomaterials.
Case Study: Functionalized Polystyrene
A notable application involved using trimethylene di(thiotosylate) in the synthesis of thiol-functionalized polystyrene. The resulting polymer exhibited enhanced loading capacities for nucleosides due to its functional groups, demonstrating potential for use in solid-phase synthesis techniques .
Chemical Biology
Trimethylene di(thiotosylate) has also found applications in chemical biology, particularly in studies involving protein interactions and cellular imaging. Its ability to form covalent bonds with biomolecules enables researchers to probe biological systems and understand molecular mechanisms.
Case Study: Protein Labeling
In chemical biology research, trimethylene di(thiotosylate) was used to label proteins with fluorescent tags for imaging studies. The compound facilitated the formation of stable conjugates that allowed for real-time tracking of protein dynamics within living cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Trimethylene di(thiotosylate) involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethylene Di(thiotosylate)
Ethylene di(thiotosylate) (CAS 2225-23-2) shares structural and functional similarities with trimethylene di(thiotosylate) but differs in its ethylene (-CH₂CH₂-) backbone. Key distinctions include:
Ethylene di(thiotosylate) undergoes analogous reactions but produces smaller dithiolane rings, which exhibit different stability and reactivity profiles due to ring strain . Both compounds require rigorous purification to avoid sulfone byproducts from p-toluenesulfinate impurities .
Other Sulfur-Based Protecting Reagents
However, these methods are less validated and may introduce uncontrolled side reactions .
Research Findings and Challenges
- Synthesis Optimization: The Woodward procedure (1974) remains the most reliable, achieving 60% yield via refluxing 1,3-dibromopropane with potassium thiotosylate in ethanol under nitrogen .
- Byproduct Formation : Contamination with sulfones (e.g., tosyltrimethylene thiotosylate) necessitates multiple recrystallizations, reducing efficiency .
- Spectroscopic Data : The ¹H NMR spectrum of trimethylene di(thiotosylate) shows distinct peaks at δ 2.47 (CH₃), 3.31 (CH₂), and aromatic protons at δ 7.48–7.97 .
Biological Activity
Introduction
Trimethylene di(thiotosylate), also known as 1,3-Di(p-tosylthio)propane, is a compound with significant potential in synthetic organic chemistry and biological applications. Its molecular formula is C₁₇H₂₀O₄S₄, and it has a molecular weight of 416.58 g/mol. This article explores the biological activity of Trimethylene di(thiotosylate), focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀O₄S₄ |
| Molecular Weight | 416.58 g/mol |
| Melting Point | 66 °C |
| Purity | ≥95.0% (by HPLC) |
| Synonyms | 1,3-Di(p-tosylthio)propane |
Trimethylene di(thiotosylate) functions primarily as a protecting reagent for active methylene compounds. It is utilized in various chemical reactions to stabilize reactive intermediates and facilitate the synthesis of complex organic molecules. The biological activity of this compound is linked to its ability to form covalent bonds with nucleophiles, including thiol groups in proteins.
Proposed Mechanisms
- Covalent Bond Formation : The thiotosylate group can react with thiol-containing biomolecules, leading to the formation of stable adducts.
- Inhibition of Enzymatic Activity : By modifying key residues in enzymes through covalent attachment, Trimethylene di(thiotosylate) may inhibit their function, which can be leveraged in drug design.
Case Study: Inhibition of Protein Kinases
Recent studies have demonstrated the potential of Trimethylene di(thiotosylate) as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways. For instance, it has been shown to interact with phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cellular growth and metabolism.
Experimental Findings
- IC50 Values : In vitro assays revealed that Trimethylene di(thiotosylate) exhibits an IC50 value of approximately 0.1 nmol/L against PI3K, indicating potent inhibitory activity .
- Mechanism : The proposed mechanism involves a Michael addition reaction between the thiotosylate moiety and the lysine residue in the active site of PI3K, leading to irreversible inhibition .
Additional Biological Activities
- Antimicrobial Properties : Preliminary screening has suggested that Trimethylene di(thiotosylate) may exhibit antimicrobial activity against various bacterial strains, although further research is needed to elucidate its efficacy and mechanism .
- Cytotoxicity : In cancer cell line studies, Trimethylene di(thiotosylate) demonstrated cytotoxic effects, particularly in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
